(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-nitrophenyl)methanone
Description
Historical Context of Dihydroisoquinoline Derivative Research
The study of dihydroisoquinolines dates to the late 19th century, with the Pomeranz–Fritsch cyclization emerging as a foundational method for synthesizing isoquinoline derivatives. This classical approach involved the acid-catalyzed cyclization of benzalamino acetals to form 1,2-dihydroisoquinolines (DHIQs), though early iterations faced limitations in substrate scope and functional group tolerance. In 2020, Ji et al. revitalized this protocol by employing trimethylsilyl triflate (TMSOTf) and amine bases under mild conditions, enabling access to diverse DHIQs without compromising their inherent reactivity. This modification addressed long-standing challenges in stabilizing reactive intermediates, thereby expanding the utility of DHIQs as synthetic precursors. Concurrently, patents such as EP 0596897 B1 highlighted the pharmaceutical potential of hydroisoquinoline derivatives, underscoring their role in developing bioactive molecules.
Classification within Heterocyclic Chemistry Framework
Dihydroisoquinolines belong to the broader class of nitrogen-containing heterocycles, characterized by a fused benzene and partially saturated pyridine ring. The 3,4-dihydroisoquinoline scaffold, as seen in the target compound, represents a midpoint between fully aromatic isoquinolines and fully reduced tetrahydroisoquinolines (THIQs). This partial saturation confers unique reactivity: the lone pair on the nitrogen atom remains available for electrophilic interactions, while the saturated carbons enable stereochemical diversification. Within heterocyclic chemistry, such structures are classified as bicyclic systems with a bridgehead nitrogen, distinguishing them from monocyclic analogs like pyridine or quinoline.
Significance of Dual Nitro-Substituted Dihydroisoquinoline Compounds
The incorporation of nitro groups at both the 4-nitrophenoxymethyl and 2-nitrophenyl positions in this compound introduces pronounced electronic effects. Nitro groups are strong electron-withdrawing moieties, which polarize the aromatic rings and enhance the electrophilicity of adjacent carbons. This property is critical in facilitating nucleophilic aromatic substitutions or serving as directing groups in cross-coupling reactions. For example, silver-catalyzed tandem cycloisomerization/hydroarylation reactions have been employed to synthesize nitro-functionalized dihydroisoquinolines, demonstrating their utility in constructing polycyclic architectures. Additionally, nitro groups improve metabolic stability in drug candidates, making such derivatives attractive for pharmacokinetic optimization.
Research Impact of 3,4-Dihydroisoquinolin-2(1H)-yl Derivatives
3,4-Dihydroisoquinolin-2(1H)-yl derivatives serve as versatile intermediates in natural product synthesis and medicinal chemistry. Their partially reduced structure allows for selective oxidation to fully aromatic isoquinolines or further reduction to THIQs, both of which are prevalent in alkaloids like papaverine and morphine. Recent studies have exploited this scaffold to develop saframycin analogs, which exhibit potent anticancer activity. The methoxy and nitro substituents in the target compound likely enhance binding affinity to biological targets, such as enzymes or receptors, by participating in hydrogen bonding or π-stacking interactions.
Table 1: Synthetic Methods for 3,4-Dihydroisoquinoline Derivatives
Table 2: Natural Products Containing Dihydroisoquinoline Moieties
Properties
IUPAC Name |
[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(2-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O8/c1-34-23-13-16-11-12-26(25(29)19-5-3-4-6-21(19)28(32)33)22(20(16)14-24(23)35-2)15-36-18-9-7-17(8-10-18)27(30)31/h3-10,13-14,22H,11-12,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPRMKSMXFFVKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC=CC=C3[N+](=O)[O-])COC4=CC=C(C=C4)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-nitrophenyl)methanone is a complex isoquinoline derivative that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Molecular Formula : C₁₉H₁₈N₂O₄
- Molecular Weight : 342.36 g/mol
- CAS Number : 100077-57-4
The presence of methoxy and nitro groups suggests potential interactions with biological targets, possibly influencing its pharmacological properties.
Research indicates that this compound may exhibit significant biological activities through several mechanisms:
Biological Activity Summary
Case Studies and Research Findings
-
Acetylcholinesterase Inhibition Study :
- A study evaluated various isoquinoline derivatives for their ability to inhibit acetylcholinesterase. The results indicated that compounds similar to (6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-nitrophenyl)methanone exhibited significant inhibitory effects with promising therapeutic implications for Alzheimer's disease .
- Cytotoxicity Evaluation :
- Synthesis and Modification Studies :
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential pharmacological properties. Research indicates that isoquinoline derivatives often exhibit a range of biological activities, including:
- Antitumor Activity : Some studies have reported that isoquinoline derivatives can inhibit cancer cell proliferation. For instance, compounds similar to the one have shown effectiveness against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Properties : The presence of nitro groups in the structure may enhance antimicrobial activity. Research has indicated that nitrophenyl derivatives can exhibit significant antibacterial and antifungal properties .
Neuropharmacology
Isoquinolines are also recognized for their neuroprotective effects. The compound may interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's or Parkinson's disease. Studies suggest that similar compounds can modulate dopamine receptors, which are crucial for motor control and cognition .
Synthetic Applications
The synthesis of (6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-nitrophenyl)methanone has been explored in the context of developing new materials or catalysts. The compound's ability to undergo various chemical transformations makes it suitable for use as an intermediate in organic synthesis .
Case Study 1: Antitumor Activity
A study published in Molecular Pharmacology investigated the effects of isoquinoline derivatives on cancer cell lines. The results demonstrated that specific modifications to the isoquinoline structure led to increased cytotoxicity against breast cancer cells. The compound's ability to induce apoptosis was linked to its interaction with cellular signaling pathways .
Case Study 2: Neuroprotective Effects
Research conducted by the Journal of Medicinal Chemistry highlighted the neuroprotective properties of isoquinoline derivatives in models of neurodegeneration. The study found that these compounds could reduce oxidative stress and improve neuronal survival rates in vitro, suggesting potential therapeutic applications for neurodegenerative disorders .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound belongs to a class of tetrahydroisoquinoline derivatives with variable substituents. Key structural analogs include:
Key Trends :
- Steric Effects: The (4-nitrophenoxy)methyl group introduces steric bulk, which may limit conformational flexibility compared to smaller substituents like hydrogen or methoxy .
Physicochemical Properties
- Molecular Weight : The target compound (C25H23N3O8) has a molecular weight of 493.47 g/mol, significantly higher than analogs like compound 90 (MW ~418 g/mol) due to nitro groups .
- This could impact membrane permeability and bioavailability .
- Solubility : Nitro substituents may decrease aqueous solubility compared to methoxy groups, as seen in analogs like compound 90 .
Q & A
Q. Optimization strategies :
- Monitor reaction progress with HPLC or TLC (silica gel, ethyl acetate/hexane).
- Adjust stoichiometry of DIAD/PPh3 in Mitsunobu reactions to minimize side products .
- Use anhydrous conditions for SN2 steps to prevent hydrolysis .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (exact mass: ~481.15 g/mol) and nitro group fragmentation patterns .
- Infrared Spectroscopy (IR) : Detects C=O stretches (~1680 cm<sup>-1</sup>) and NO2 symmetric/asymmetric vibrations (~1520 and 1350 cm<sup>-1</sup>) .
Q. Purity assessment :
- HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water gradient). Acceptable purity for biological assays: ≥95% .
Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NOE effects or split signals in NMR)?
Answer:
Contradictions often arise from conformational flexibility or overlapping signals:
- Dynamic NMR : Heat samples to 60°C to coalesce split signals caused by slow rotation around the methanone bond .
- 2D NMR (COSY, NOESY) : Identify through-space correlations between the nitrophenoxy methyl group and isoquinoline protons to confirm spatial proximity .
- Computational modeling : Use DFT (B3LYP/6-31G*) to simulate NMR shifts and compare with experimental data .
Example : If methoxy protons show unexpected splitting, check for restricted rotation due to steric hindrance from the 4-nitrophenoxy group .
Advanced: What experimental designs are suitable for studying this compound’s environmental stability and degradation pathways?
Answer:
Adopt a tiered approach inspired by long-term environmental studies :
Laboratory assays :
- Hydrolysis : Incubate in buffers (pH 4–9) at 25–50°C; analyze degradation products via LC-MS .
- Photolysis : Expose to UV light (λ = 254–365 nm) in aqueous/organic solvents; track nitro group reduction to amine derivatives .
Ecotoxicology :
Field simulations :
Q. Data interpretation :
- Compare degradation half-lives (t1/2) across conditions to identify dominant pathways (e.g., hydrolytic vs. photolytic) .
Advanced: How can researchers link this compound’s structure to its biological activity using mechanistic studies?
Answer:
- Molecular docking : Target nitro groups as hydrogen bond acceptors with enzyme active sites (e.g., cytochrome P450 or kinases). Use AutoDock Vina with crystal structures from the PDB .
- SAR studies : Synthesize analogs with modified nitro positions (e.g., 3-nitrophenyl vs. 4-nitrophenoxy) and compare IC50 values in enzyme inhibition assays .
- Metabolite profiling : Incubate with liver microsomes (human/rat) and identify phase I/II metabolites via UPLC-QTOF-MS .
Case study : Replace the 2-nitrophenyl group with a 4-dimethylaminophenyl moiety to assess how electronic effects modulate activity .
Basic: What are the key stability considerations for storing and handling this compound?
Answer:
- Storage : Keep in amber vials at –20°C under argon to prevent photodegradation and oxidation .
- Solubility : Dissolve in DMSO (stock solutions) or dichloromethane (reaction conditions). Avoid aqueous buffers unless stabilized with cyclodextrins .
- Decomposition signs : Yellow-to-brown color change indicates nitro group reduction; confirm via TLC or HPLC .
Advanced: How can contradictory bioactivity data across cell lines or animal models be reconciled?
Answer:
- Dose-response modeling : Fit data to Hill equations to compare potency (EC50) and efficacy (Emax) across models .
- Pharmacokinetic profiling : Measure plasma protein binding and tissue distribution to explain variability in bioavailability .
- Transcriptomics : Use RNA-seq to identify differentially expressed genes in responsive vs. non-responsive models .
Example : Higher efflux pump activity (e.g., P-gp) in certain cell lines may reduce intracellular concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
